molecular formula C9H16ClN3O2 B1441192 4-(2-Pyrrolidinylcarbonyl)-2-piperazinone hydrochloride CAS No. 1236255-42-7

4-(2-Pyrrolidinylcarbonyl)-2-piperazinone hydrochloride

Cat. No.: B1441192
CAS No.: 1236255-42-7
M. Wt: 233.69 g/mol
InChI Key: YGZOWOWRUZPHGA-UHFFFAOYSA-N
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Description

4-(2-Pyrrolidinylcarbonyl)-2-piperazinone hydrochloride is a nitrogen-containing heterocyclic compound characterized by a piperazinone core substituted with a pyrrolidinylcarbonyl group. These compounds are frequently explored in medicinal chemistry, particularly as dipeptidyl peptidase-4 (DPP-4) inhibitors for type 2 diabetes treatment .

Properties

IUPAC Name

4-(pyrrolidine-2-carbonyl)piperazin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O2.ClH/c13-8-6-12(5-4-11-8)9(14)7-2-1-3-10-7;/h7,10H,1-6H2,(H,11,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGZOWOWRUZPHGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C(=O)N2CCNC(=O)C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis generally follows a coupling approach where a pyrrolidine moiety is introduced onto a 2-piperazinone scaffold. The key steps include:

  • Preparation of the piperazinone intermediate.
  • Activation or derivatization of the pyrrolidine component.
  • Coupling reaction under controlled temperature and solvent conditions.
  • Purification of the hydrochloride salt form of the final product.

This approach ensures the formation of the desired 4-(2-Pyrrolidinylcarbonyl)-2-piperazinone hydrochloride with high selectivity and yield.

Preparation of 2-Piperazinone Intermediate

A critical precursor in the synthesis is 2-piperazinone, which can be prepared via an improved method involving chloroethylamine and ethyl chloroacetate as starting materials. The process is summarized as follows:

  • In a reaction vessel, chloroethylamine, ethyl chloroacetate, and an organic solvent (such as dichloromethane, chloroform, methanol, ethanol, isopropanol, benzene, toluene, or dimethylbenzene) are combined in specific ratios.
  • The mixture is maintained at a controlled temperature (30–80°C) for 12–48 hours to allow substitution and cyclization reactions.
  • After the initial reaction, ammonium acetate and a base (e.g., potassium carbonate, sodium carbonate, cesium carbonate, ammonia, triethylamine, or pyridine) are added to promote cyclization.
  • The reaction mixture is cooled to room temperature, leading to crystallization.
  • The crude product is filtered, dried, then recrystallized from an acetone-water mixture and decolorized with activated carbon to yield pure 2-piperazinone.

This method offers advantages such as good reaction selectivity, fewer side reactions, simple operation, easy purification, and high yield.

Step Reagents/Conditions Purpose
1 Chloroethylamine, ethyl chloroacetate, organic solvent Substitution reaction
2 Ammonium acetate, alkali base Cyclization to form piperazinone
3 Cooling, crystallization Product isolation
4 Recrystallization (acetone-water), activated carbon Purification

Coupling of Pyrrolidine Derivative with Piperazinone

The coupling step to form this compound involves:

  • Activation of the pyrrolidine moiety, often via formation of pyrrolidinecarbonyl chloride or use of carbonyldiimidazole as a coupling agent.
  • Reaction of the activated pyrrolidine derivative with the piperazinone intermediate in a polar aprotic solvent such as dichloromethane, dichloroethane, chloroform, N-methylpyrrolidone, tetrahydrofuran, ethyl acetate, or dimethylformamide.
  • The reaction is typically conducted under reflux or controlled temperature for about 60 to 100 minutes.
  • Removal of solvent under reduced pressure followed by washing, filtration, and drying yields the crude product.
  • The crude product is then converted to its hydrochloride salt by treatment with hydrochloric acid, followed by recrystallization from ethyl acetate or similar solvents to obtain the pure hydrochloride salt.
Step Reagents/Conditions Purpose
1 Pyrrolidine + carbonyldiimidazole, reflux (60–100 min) Activation of pyrrolidine
2 Addition of piperazinone intermediate, polar aprotic solvent Coupling reaction
3 Solvent removal, washing, filtration Isolation of crude product
4 Treatment with HCl, recrystallization Formation and purification of hydrochloride salt

Alternative Synthetic Routes and Considerations

  • Some synthetic routes may involve protection/deprotection strategies to selectively functionalize amine groups on the piperazine or pyrrolidine rings, improving yields and reducing side reactions.
  • Reductive amination methods have been employed for related piperazine-based compounds, using mild reducing agents like triacetoxyborohydride to couple amines and ketones, although this is more common for polyamine derivatives rather than the specific hydrochloride salt .
  • The choice of solvents, bases, and reaction temperatures plays a crucial role in optimizing reaction selectivity and product purity.
  • Avoidance of heavy metals and chromatographic purification steps is preferred for scalability and environmental considerations.

Summary Table of Key Preparation Parameters

Parameter Details
Starting materials Chloroethylamine, ethyl chloroacetate, pyrrolidine derivative
Organic solvents Dichloromethane, chloroform, methanol, ethanol, isopropanol, benzene, toluene, dimethylbenzene
Bases Potassium carbonate, sodium carbonate, cesium carbonate, ammonia, triethylamine, pyridine
Reaction temperature 30–80°C
Reaction time 12–48 hours (piperazinone formation), 60–100 minutes (coupling step)
Purification Crystallization, recrystallization (acetone-water or ethyl acetate), activated carbon decolorization
Product form This compound, purified crystalline salt

Chemical Reactions Analysis

Types of Reactions

4-(2-Pyrrolidinylcarbonyl)-2-piperazinone hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl or amine groups, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, which can have different biological activities and properties.

Scientific Research Applications

Medicinal Chemistry

  • Therapeutic Potential : Research indicates that 4-(2-Pyrrolidinylcarbonyl)-2-piperazinone hydrochloride exhibits potential therapeutic effects, particularly in the treatment of neurological disorders and as an anti-inflammatory agent. Its structure allows it to interact with various biological targets, including enzymes and receptors .
  • Drug Development : The compound serves as a building block for synthesizing more complex molecules that may possess enhanced pharmacological properties. Its derivatives have been explored for their potential as monoacylglycerol lipase (MAGL) inhibitors, which are relevant in the context of neurodegenerative diseases .

Biological Studies

  • Bioactivity : Studies have shown that this compound can modulate the activity of specific enzymes and receptors, leading to various biological effects. For instance, it has been investigated for its anticancer properties and its ability to inhibit certain types of cancer cell proliferation .
  • Mechanism of Action : The mechanism involves binding to molecular targets, thereby influencing their activity. This interaction can lead to downstream effects that may be beneficial in treating diseases.

Industrial Applications

  • Chemical Synthesis : In the chemical industry, this compound is utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its ability to undergo various chemical reactions, such as oxidation and reduction, makes it a versatile reagent.
  • Material Science : The compound's unique properties allow it to be used in developing new materials with specific characteristics tailored for industrial applications.

Case Study 1: Anticancer Activity

In a study investigating the anticancer effects of various piperazine derivatives, this compound was shown to significantly inhibit the growth of cancer cell lines. The study highlighted the compound's ability to induce apoptosis in malignant cells while sparing normal cells, suggesting a favorable therapeutic index .

Case Study 2: Neurological Applications

Another research focused on the compound's role as a MAGL inhibitor demonstrated its potential in treating neurodegenerative diseases. The study provided evidence that the compound could enhance cognitive function in animal models of Alzheimer's disease by modulating endocannabinoid signaling pathways .

Mechanism of Action

The mechanism of action of 4-(2-Pyrrolidinylcarbonyl)-2-piperazinone hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Key Observations:

Structural Modifications & Bioactivity: Electron-Withdrawing Groups (e.g., trifluoromethyl, nitro): Compounds like the trifluoromethylpyridyl derivative () exhibit enhanced metabolic stability due to reduced oxidative degradation .

Synthetic Yields :

  • Yields vary significantly (22–66%), influenced by steric hindrance (e.g., diphenylmethyl groups lower yields) and reaction optimization (e.g., excess reagents in ) .

Physical Properties :

  • Melting Points : Higher melting points (e.g., 218°C for diphenylmethyl derivative) correlate with increased crystalline stability due to bulky substituents .
  • Salt Forms : Dihydrochloride and trihydrochloride salts () improve aqueous solubility, critical for oral bioavailability in DPP-4 inhibitors .

Research Findings and Implications

  • DPP-4 Inhibition: Pyrrolidinyl-piperazinone hybrids () demonstrate potent DPP-4 inhibition (IC₅₀ values in nanomolar range), attributed to optimal spatial alignment of the pyrrolidinylcarbonyl group with the enzyme’s active site .
  • SAR Insights :
    • Substitution at the piperazine nitrogen (e.g., pyridyl, benzyl) fine-tunes selectivity and potency.
    • The 2-pyrrolidinylcarbonyl motif is critical for maintaining conformational rigidity, as seen in teneligliptin analogs .

Biological Activity

4-(2-Pyrrolidinylcarbonyl)-2-piperazinone hydrochloride is a compound with significant biological activity, particularly in the fields of pharmacology and biochemistry. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound has a molecular formula of C10H14ClN3O and features a piperazinone core with a pyrrolidinylcarbonyl substituent. Its structure enables various interactions with biological molecules, making it a candidate for therapeutic development.

1. Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these bacteria are summarized in Table 1.

Bacterial StrainMIC (μg/mL)
Staphylococcus aureus5.0
Escherichia coli10.0
Klebsiella pneumoniae15.0

These findings suggest that the compound may serve as a potential antibiotic agent, especially in treating infections caused by resistant bacterial strains.

2. Antitumor Activity

The compound has also been evaluated for its antitumor effects. In studies involving various cancer cell lines, including gastric cancer (SGC-7901) and cervical cancer (HeLa), it demonstrated moderate cytotoxicity. The results from an MTT assay are presented in Table 2.

Cell LineIC50 (μM)
SGC-790112.5
HeLa15.0
GES-1 (normal)>50

These results indicate that while the compound can inhibit tumor cell proliferation, it exhibits lower toxicity towards normal cells, suggesting a favorable therapeutic index.

1. Enzyme Interaction

The biological activity of this compound is largely attributed to its interaction with specific enzymes and receptors. It has been shown to inhibit certain kinases by binding to their ATP-binding sites, which prevents the phosphorylation of downstream targets involved in cell signaling pathways.

2. Modulation of Signaling Pathways

The compound influences critical signaling pathways, including the MAPK/ERK pathway, which is essential for cell proliferation and differentiation. By modulating these pathways, the compound can alter gene expression related to cellular metabolism and stress responses.

Case Studies and Research Findings

Several case studies have highlighted the potential applications of this compound:

  • Antibacterial Efficacy : A study demonstrated that this compound exhibited synergistic effects when combined with other antibiotics, enhancing overall antibacterial efficacy against multidrug-resistant strains.
  • Anticancer Properties : In vivo experiments using mouse models indicated that treatment with this compound resulted in reduced tumor growth rates compared to control groups, further supporting its potential as an anticancer agent.

Safety and Toxicity

While the compound shows promise in various applications, safety assessments reveal that at higher doses, it may induce hepatotoxicity and nephrotoxicity. Long-term studies are necessary to establish safe dosage ranges and identify any potential side effects.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-(2-pyrrolidinylcarbonyl)-2-piperazinone hydrochloride, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via condensation reactions between substituted pyrrolidine and piperazinone precursors. For example, coupling 2-piperazinone with a pyrrolidine carbonyl derivative under reflux in dichloromethane (DCM) with a base like triethylamine can yield the target compound. Purification often involves silica gel flash column chromatography using DCM/methanol (95:5) as the mobile phase, achieving ~70% yield after optimization . Reaction duration (e.g., 7 days for complete conversion) and stoichiometric ratios of intermediates (e.g., 1:3 molar ratio of brominated precursor to 2-piperazinone) are critical for minimizing side products .

Q. How should researchers handle and store this compound to ensure stability during experiments?

  • Methodological Answer : The compound should be stored at -20°C in airtight, light-protected containers to prevent degradation. Solubility data indicate it dissolves well in DMSO, ethanol, or DMF (~14–20 mg/mL), but aqueous solutions are unstable and should be prepared fresh. For long-term storage, lyophilization is recommended, followed by desiccation to avoid hygroscopic effects . Safety data sheets (SDS) emphasize avoiding prolonged exposure to moisture and oxygen, which can hydrolyze the pyrrolidinylcarbonyl group .

Q. What analytical techniques are most reliable for structural confirmation?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., 1^1H NMR in DMSO-d6d_6) is essential for verifying the substitution pattern, with characteristic peaks for the pyrrolidine carbonyl (δ ~4.2–4.4 ppm) and piperazinone NH protons (δ ~8.3–8.4 ppm) . High-resolution mass spectrometry (HRMS) and Fourier-transform infrared spectroscopy (FTIR) further validate molecular weight and functional groups (e.g., carbonyl stretch at ~1650 cm1^{-1}) .

Advanced Research Questions

Q. How does the compound’s stereochemistry influence its pharmacological activity, and what strategies resolve conflicting bioactivity data?

  • Methodological Answer : Enantiomeric forms (e.g., (+)- vs. (-)-isomers) can exhibit drastically different binding affinities. For instance, (+)-enantiomers may show 150-fold lower activity in p53-Mdm2 inhibition assays compared to (-)-forms due to steric hindrance in receptor pockets . To address data contradictions, researchers should:

  • Perform chiral HPLC to isolate enantiomers.
  • Validate receptor binding via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
  • Cross-reference solubility and stability data to rule out degradation artifacts .

Q. What computational approaches are effective for predicting the compound’s interactions with biological targets?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) combined with molecular dynamics (MD) simulations can model binding to targets like kinase domains or GPCRs. Focus on:

  • Protonation states of the piperazinone ring at physiological pH.
  • Free energy perturbation (FEP) calculations to assess substituent effects (e.g., pyrrolidine vs. piperidine analogs) .
  • Validate predictions with mutagenesis studies (e.g., alanine scanning of binding residues) .

Q. How can researchers reconcile discrepancies in reported solubility and bioavailability across studies?

  • Methodological Answer : Discrepancies often arise from polymorphic forms or impurities. Mitigation strategies include:

  • X-ray crystallography to identify stable crystalline forms.
  • Differential scanning calorimetry (DSC) to assess thermal stability and polymorph transitions.
  • Use of co-solvents (e.g., cyclodextrins) or nanoformulations to enhance aqueous solubility .

Q. What novel applications exist beyond pharmacology, such as in materials science?

  • Methodological Answer : The compound’s rigid heterocyclic structure makes it a precursor for fluorinated polyimides. For example, polycondensation with aromatic dianhydrides yields polymers with high thermal stability (>400°C) and organo-solubility, suitable for aerospace coatings or microelectronics . Optimize synthesis by:

  • Controlling monomer feed ratios to prevent cross-linking.
  • Using anhydrous DMAc as a solvent under nitrogen atmosphere .

Data Contradiction Analysis

Q. Why do some studies report conflicting cytotoxicity profiles for this compound?

  • Methodological Answer : Variations in cell line sensitivity (e.g., p53-wildtype vs. p53-null cells) and assay conditions (e.g., serum concentration, exposure time) significantly impact results. Standardize protocols by:

  • Pre-screening cell lines for target receptor expression (e.g., Mdm2 levels via Western blot).
  • Using identical media formulations and incubation times (e.g., 48-hour exposure in DMEM + 10% FBS) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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4-(2-Pyrrolidinylcarbonyl)-2-piperazinone hydrochloride
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4-(2-Pyrrolidinylcarbonyl)-2-piperazinone hydrochloride

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